N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine
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Overview
Description
N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine is an organic compound with the molecular formula C22H27NS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine typically involves the following steps:
Formation of Benzo[b]thiophene Core: This can be achieved through a Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization.
Introduction of tert-Butyl and Phenyl Groups: The tert-butyl and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate tert-butyl and phenyl halides.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tert-butyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenated reagents and strong bases or acids are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butyl)-N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine
- 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene
Uniqueness
N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1-benzothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NS/c1-18(2,3)13-8-10-14(11-9-13)19-16-12-20-17-7-5-4-6-15(16)17/h4-12,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXHSDIMPANNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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